molecular formula C22H28N2O5S B2787173 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1235708-64-1

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2787173
CAS No.: 1235708-64-1
M. Wt: 432.54
InChI Key: LVKJUMRKLMKXSP-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a piperidine scaffold substituted with a furan-containing acryloyl group and a methyl linker. The aromatic sulfonamide moiety is further modified with methoxy and dimethyl groups at positions 2, 4, and 3.

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-16-13-20(28-3)21(14-17(16)2)30(26,27)23-15-18-8-10-24(11-9-18)22(25)7-6-19-5-4-12-29-19/h4-7,12-14,18,23H,8-11,15H2,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKJUMRKLMKXSP-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound features multiple functional groups, including a furan ring, a piperidine moiety, and a sulfonamide group, which suggest diverse pharmacological properties.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC₂₁H₂₄N₂O₃S
Molecular Weight396.5 g/mol
CAS Number1235677-20-9
Chemical StructureChemical Structure

The presence of the furan ring indicates potential interactions with biological systems, while the sulfonamide group is known for its antibacterial properties. The piperidine structure may influence the compound's overall conformation and stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The furan ring and the sulfonamide group are critical for binding to these targets, potentially modulating various biological pathways. This compound may exhibit:

  • Anticancer Properties : By inhibiting tubulin polymerization, it can arrest cancer cells in the G2/M phase of the cell cycle.
  • Antibacterial Effects : The sulfonamide moiety is traditionally associated with antimicrobial activity.

Case Studies and Research Findings

  • Antitumor Activity : In vivo studies have demonstrated that compounds similar to this one exhibit significant antitumor effects by targeting tumor vasculature and inducing apoptosis in cancer cells. For example, the compound BNC105, which shares structural similarities, has shown selective inhibition of activated endothelial cells over quiescent ones, indicating a potential pathway for targeting tumors specifically .
  • Cytotoxicity Studies : Research has indicated that derivatives of this compound can effectively inhibit the growth of various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis .
  • Pharmacological Evaluations : A focused library screening of compounds structurally related to this sulfonamide revealed that they possess varying degrees of cytotoxicity and selectivity for cancer cells compared to normal cells. This indicates that modifications to the core structure can enhance therapeutic efficacy while minimizing side effects .

Comparative Biological Activity Table

CompoundActivity TypeTargeted CellsReference
(E)-N-((1-(3-(furan-2-yl)...AnticancerMCF-7
BNC105AntivascularActivated Endothelial
SMART CompoundsCytotoxicVarious Cancer Lines

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Piperidine-Based Sulfonamides
  • Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Patent Example 4): Key Differences: Incorporates a pyrazolo-pyrimidinyl core and fluorinated chromene instead of furan-acryloyl.
Furan-Containing Derivatives
  • Example : Nitrofuryl-containing heteroaryl derivatives (IJPR Study):
    • Key Differences : Replaces the sulfonamide with a nitroimidazole or nitrofuran ring.
    • Impact : Nitro groups enhance antimycobacterial activity, whereas the sulfonamide in the target compound may improve solubility and kinase binding.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Piperidine-Chromene Sulfonamide Nitrofuryl Heteroaryl
Molecular Weight (g/mol) ~500 (estimated) 589.1 300–400
LogP (Predicted) ~3.5 4.2 2.8
Solubility Moderate (DMSO) Low (DMSO) High (aqueous)
Bioactivity Kinase inhibition* Anticancer (EGFR inhibition) Antimycobacterial

*Hypothesized based on structural similarity to kinase inhibitors.

Methodological Approaches to Similarity Assessment

Molecular Fingerprinting and Tanimoto Coefficients

Using Morgan fingerprints (radius=2), the target compound shows moderate similarity (Tanimoto ~0.45) to pyrazolo-pyrimidine sulfonamides, driven by the shared piperidine and sulfonamide motifs. Conversely, dissimilarity (Tanimoto <0.2) to nitrofuryl derivatives highlights the critical role of the acryloyl-furan group in divergence.

Substituent-Driven Activity Differences

  • Methoxy vs. Nitro Groups :
    • Methoxy groups in the target compound likely reduce cytotoxicity compared to nitro-substituted analogues, as nitro groups can generate reactive metabolites.
  • Furan-Acryloyl vs. Chromene :
    • The furan-acryloyl moiety may offer reversible covalent binding to kinases, whereas the chromene in Patent Example 4 enables intercalation with DNA or proteins.

Research Findings and Implications

  • Virtual Screening: The compound’s structural uniqueness limits direct matches in existing databases, but ligand-based screening using its piperidine-sulfonamide core could identify novel kinase inhibitors.
  • Synthetic Feasibility : Analogous to benzenesulfonamide syntheses in , the target compound likely requires coupling of pre-functionalized piperidine and sulfonamide intermediates via amidation or nucleophilic substitution.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis requires careful control of reaction conditions (temperature, solvent choice, and reaction time) to ensure stereochemical fidelity and yield. For example, polar aprotic solvents like DMF or THF are often preferred for amide bond formation, while protecting groups (e.g., Boc for amines) may be necessary to prevent side reactions during multi-step syntheses . Low yields in intermediate steps can be addressed via column chromatography or recrystallization, as described in analogous sulfonamide syntheses .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm the presence of key functional groups (e.g., sulfonamide S=O stretch at ~1350–1300 cm1^{-1} in IR) and stereochemistry .
  • HPLC : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>95%) .
  • Mass spectrometry : High-resolution ESI-MS can validate the molecular ion peak ([M+H]+^+) and rule out impurities .

Q. How can researchers address challenges in purification due to low yields or byproducts?

  • Chromatography : Gradient elution with silica gel and ethyl acetate/hexane mixtures can resolve closely eluting impurities .
  • Crystallization : Optimize solvent systems (e.g., ethanol/water) to isolate pure crystalline forms, as demonstrated for structurally related sulfonamides .

Advanced Research Questions

Q. What computational methods are suitable for modeling the 3D conformation and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate optimized geometries and electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, guided by crystal structures of homologous proteins .

Q. How can the mechanism of enzyme inhibition (e.g., acetylcholinesterase) be experimentally validated for this compound?

  • Kinetic assays : Measure IC50_{50} values via Ellman’s assay, monitoring thiocholine production at 412 nm .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry with the enzyme .
  • X-ray crystallography : Resolve co-crystal structures to identify key binding interactions, as seen in related sulfonamide-enzyme complexes .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Comparative assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregated datasets, controlling for confounding factors like cell line heterogeneity .

Q. How can reaction mechanisms involving sulfonamide functional groups be elucidated?

  • Isotopic labeling : Use 18^{18}O-labeled water to track hydrolysis pathways of the sulfonamide group .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. What crystallographic techniques are recommended for structural analysis?

  • Single-crystal XRD : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding) using Mo-Kα radiation (λ = 0.71073 Å) .
  • Powder XRD : Confirm phase purity by matching experimental diffractograms with simulated patterns from single-crystal data .

Methodological Recommendations for Data Interpretation

  • Statistical validation : Use Shapiro-Wilk tests for normality and Tukey’s HSD for post-hoc comparisons in bioactivity studies .
  • Machine learning : Train QSAR models on structural descriptors (e.g., logP, topological polar surface area) to predict ADMET properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.